molecular formula C16H19N3O4 B15119937 4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine

4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15119937
M. Wt: 317.34 g/mol
InChI Key: QXMZZHWJMWOTRA-UHFFFAOYSA-N
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Description

4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a heterocyclic compound that features a furo[3,2-c]pyridine core fused with morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, leading to the formation of furo[3,2-c]quinolones . This method provides moderate to high yields and is considered atom- and step-economic.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated analogs.

Scientific Research Applications

4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine stands out due to its unique combination of the furo[3,2-c]pyridine core with morpholine moieties, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its potential for selective binding to specific molecular targets further highlights its uniqueness in medicinal chemistry .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

(4-furo[3,2-c]pyridin-4-ylmorpholin-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H19N3O4/c20-16(18-4-8-21-9-5-18)14-11-19(6-10-23-14)15-12-2-7-22-13(12)1-3-17-15/h1-3,7,14H,4-6,8-11H2

InChI Key

QXMZZHWJMWOTRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=CC4=C3C=CO4

Origin of Product

United States

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